1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethanone
Overview
Description
1-(4-(4-Aminopyrimidin-2-yl)piperazin-1-yl)ethanone, also known as 4-APPE, is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound, which is a type of compound that contains both carbon and nitrogen atoms in its structure. 4-APPE has been used in a variety of experiments and applications, including as a reagent in organic synthesis, as a substrate for enzyme-catalyzed reactions, and as a fluorescent dye for imaging and tracking cellular processes.
Scientific Research Applications
Anti-HIV Activity : A derivative, 2-Amino-1-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl]ethanone, was studied for its potential as a non-nucleoside reverse transcriptase inhibitor in anti-HIV treatments (Al-Masoudi et al., 2007).
Cytotoxic Studies and Docking Studies : Another similar compound underwent cytotoxic evaluations and docking studies to understand its pharmacokinetics nature for biological applications (Govindhan et al., 2017).
Antibacterial Activity : Compounds with structural similarities have been synthesized under microwave irradiation and screened for antibacterial activity (Merugu et al., 2010).
Analgesic and Antiinflammatory Activities : Research on derivatives of this compound has shown promising results in analgesic and antiinflammatory activities (Palaska et al., 1993).
Anticancer Activities : Some derivatives have been evaluated for their potential anticancer activities, particularly against human breast cancer cells (Parveen et al., 2017).
In Vitro Antitumor Activity : Certain triazine derivatives bearing a piperazine amide moiety, structurally related to the compound , have shown promise as antiproliferative agents against breast cancer cells (Yurttaş et al., 2014).
Antipsychotic Activity : A study focused on biphenyl moiety linked with aryl piperazine, which is structurally related, demonstrated considerable anti-dopaminergic and anti-serotonergic activity, suggesting potential in antipsychotic treatments (Bhosale et al., 2014).
properties
IUPAC Name |
1-[4-(4-aminopyrimidin-2-yl)piperazin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c1-8(16)14-4-6-15(7-5-14)10-12-3-2-9(11)13-10/h2-3H,4-7H2,1H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOPNLLXKXENHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517992 | |
Record name | 1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10517992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethanone | |
CAS RN |
57005-70-6 | |
Record name | 1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10517992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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